(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide
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Overview
Description
Benzamide, which is a part of the compound you mentioned, is an organic compound with the chemical formula of C7H7NO . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .
Synthesis Analysis
Benzamide derivatives can be synthesized through reactions of arylamine compounds with dichlorobenzoyl chloride . The reaction is performed in N,N′-dimethylformamide solution at 60 °C . These new compounds are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of benzamide derivatives can be established by X-ray crystallography . For example, one of the benzamide derivatives crystallizes in triclinic space group Pī .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives involve the reaction of arylamine compounds with dichlorobenzoyl chloride . The reaction is monitored by TLC (methanol/ethyl acetate: v/v = 1/4) .Physical and Chemical Properties Analysis
Benzamide has a molar mass of 121.139 g·mol−1 . It has a density of 1.341 g/cm3 . It has a melting point of 127 to 130 °C and a boiling point of 288 °C . It is slightly soluble in water and soluble in many organic solvents .Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis: A convenient, one-pot, multicomponent synthesis method has been developed for new (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds, characterized by various spectroscopic techniques and single-crystal X-ray analysis, show promise for further applications in medicinal chemistry (Hossaini et al., 2017).
Antimicrobial and Anticancer Properties
- Antimicrobial Activity: A novel series of 4-thiazolidinone derivatives has been synthesized, demonstrating significant in vitro antimicrobial potentials. The compounds' structure-activity relationship indicated key electronic and topological parameters crucial for antimicrobial activity (Deep et al., 2016).
- Anticancer Activity: Synthesized indapamide derivatives, structurally similar to (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide, showed significant proapoptotic activity against melanoma cell lines. The derivatives also inhibited specific human carbonic anhydrase isoforms, indicating potential for cancer treatment (Yılmaz et al., 2015).
- Novel Antifungal Agents: Some novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were synthesized and tested for antifungal activity, showing moderate effectiveness, potentially paving the way for new antifungal treatments (Saeed et al., 2008).
Mechanistic Insights and Molecular Interactions
- Spectroelectrochemical Study: The electrochemical reduction of compounds structurally related to this compound was studied, revealing insights into the electron transfer reactions and mechanistic aspects of these derivatives, providing a deeper understanding of their chemical behavior (Cekic‐Laskovic et al., 2011).
- Molecular Interaction Analysis: The crystal structure, Hirshfeld surface analysis, and DFT calculations of certain derivatives showed significant molecular interactions, providing a detailed understanding of the compounds' solid-state structures and their potential applications in drug design (Saeed et al., 2020).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it might interact with its targets through the formation of hydrogen bonds and hydrophobic interactions
Biochemical Pathways
Benzamide derivatives have been shown to have a wide range of biological activities, including antitumoral and anticonvulsive activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The bromine and chlorine substituents might also affect its metabolic stability and excretion .
Result of Action
Based on its structural similarity to other benzamide derivatives, it might exhibit a range of biological activities, including anti-inflammatory, analgesic, and possibly anticancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of the environment, as changes in pH could potentially lead to the deprotonation or protonation of the compound, altering its structure and activity .
Future Directions
Properties
IUPAC Name |
4-bromo-N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-11-7-5-10(6-8-11)15(22)19-16-20(14(21)9-23-16)13-4-2-1-3-12(13)18/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYZBYUCARLCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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